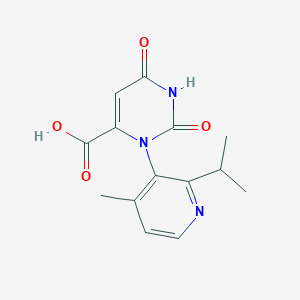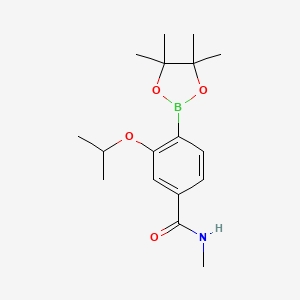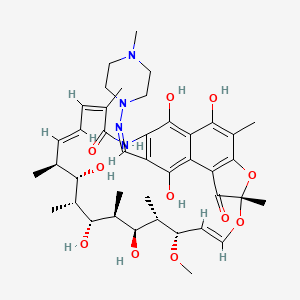
3-(2-Isopropyl-4-methyl-3-pyridyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32220362 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32220362 involves a series of chemical reactions that require precise conditions. The preparation method typically includes the use of specific reagents and catalysts to achieve the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of MFCD32220362 is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in large quantities without compromising quality. The industrial production methods also incorporate advanced purification techniques to remove any impurities and achieve a high-purity product.
Chemical Reactions Analysis
Types of Reactions
MFCD32220362 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, leading to the formation of various products.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize MFCD32220362.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution Reactions: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can yield alcohols or amines.
Scientific Research Applications
MFCD32220362 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on biological systems, including its potential as a therapeutic agent.
Medicine: MFCD32220362 is investigated for its pharmacological properties and potential use in drug development.
Industry: It is utilized in the production of various industrial products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of MFCD32220362 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved.
Properties
Molecular Formula |
C14H15N3O4 |
|---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
3-(4-methyl-2-propan-2-ylpyridin-3-yl)-2,6-dioxopyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C14H15N3O4/c1-7(2)11-12(8(3)4-5-15-11)17-9(13(19)20)6-10(18)16-14(17)21/h4-7H,1-3H3,(H,19,20)(H,16,18,21) |
InChI Key |
TVMXADLOXSCSJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)C(C)C)N2C(=CC(=O)NC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2R,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane](/img/structure/B13720584.png)


![sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13720601.png)





![7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13720646.png)

![1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B13720661.png)

